

Epoxyazadiradione: A Comprehensive Technical Guide on its Role as a Plant Secondary Metabolite

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Compound of Interest

Compound Name: Epoxyazadiradione

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyazadiradione, a prominent tetranortriterpenoid limonoid, is a plant secondary metabolite primarily isolated from the neem tree (*Azadirachta indica*). This complex molecule has garnered significant attention within the scientific community for its diverse and potent biological activities. As a key component of the intricate chemical defense system of its host plant, **epoxyazadiradione** exhibits a broad spectrum of effects, including potent anti-cancer, anti-inflammatory, and insecticidal properties. This technical guide provides an in-depth exploration of the multifaceted role of **epoxyazadiradione**, detailing its biological mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Biological Activities and Mechanisms of Action

Epoxyazadiradione exerts its biological effects through the modulation of multiple cellular signaling pathways. Its primary mechanisms of action involve the inhibition of key inflammatory and cell survival pathways, making it a promising candidate for further investigation in the context of various diseases.

Anti-Cancer Activity

Epoxyazadiradione has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2] Its anti-cancer activity is primarily mediated through the induction of apoptosis and the inhibition of cell proliferation, migration, and angiogenesis.[3][4] A critical molecular target of **epoxyazadiradione** is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.[1][3] By inhibiting this pathway, **epoxyazadiradione** can trigger mitochondrial-dependent apoptosis.[3][4] Furthermore, it has been shown to downregulate the expression of various proteins involved in tumor progression, including those associated with cell survival (Bcl-2, Bcl-xL, survivin), proliferation (cyclin D1), and invasion (MMP-9).[5][6]

Anti-inflammatory Effects

Epoxyazadiradione exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[7][8] It has been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine involved in various inflammatory diseases.[7] This inhibition is achieved in a non-competitive and reversible manner.[7] Additionally, **epoxyazadiradione** can suppress the activation of nuclear factor-kappa B (NF- κ B), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[2] This inhibition of NF- κ B translocation to the nucleus prevents the upregulation of inflammatory enzymes and cytokines such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukins (ILs), and tumor necrosis factor-alpha (TNF- α).[5]

Insecticidal Properties

As a secondary metabolite, **epoxyazadiradione** plays a role in the defense of the neem tree against herbivores. It exhibits antifeedant effects against various insect species, contributing to the well-known insecticidal properties of neem extracts.[9]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activities of **epoxyazadiradione** from various studies.

Table 1: Cytotoxic Activity of Epoxyazadiradione against Cancer Cell Lines

Cell Line	IC50 / GI50 Value (μM)
HeLa (Human Cervical Cancer)	7.5 ± 0.0092[2]
MDA-MB-231 (Triple-Negative Breast Cancer)	Data not explicitly quantified in the provided search results.
MCF-7 (Estrogen Receptor-Positive Breast Cancer)	Data not explicitly quantified in the provided search results.

Table 2: Anti-inflammatory Activity of Epoxyazadiradione

Assay	IC50 / Ki Value (μM)
Inhibition of human Macrophage Migration Inhibitory Factor (huMIF) tautomerase activity	IC50 = 6.4[7]
Inhibition constant (Ki) against MIF (human and parasitic)	2.11–5.23[7][8]

Biosynthesis of Epoxyazadiradione

Epoxyazadiradione belongs to the limonoid class of triterpenoids, which are synthesized via the mevalonate (MVA) pathway in plants.[10] The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form the triterpene scaffold.[11] In *Azadirachta indica*, this is followed by a series of oxidative modifications, including the formation of a furan ring, leading to the production of azadiradione.[11] It is hypothesized that **epoxyazadiradione** is subsequently formed from azadiradione through an epoxidation reaction, although the specific enzymes catalyzing this step are yet to be fully elucidated.[10][11]

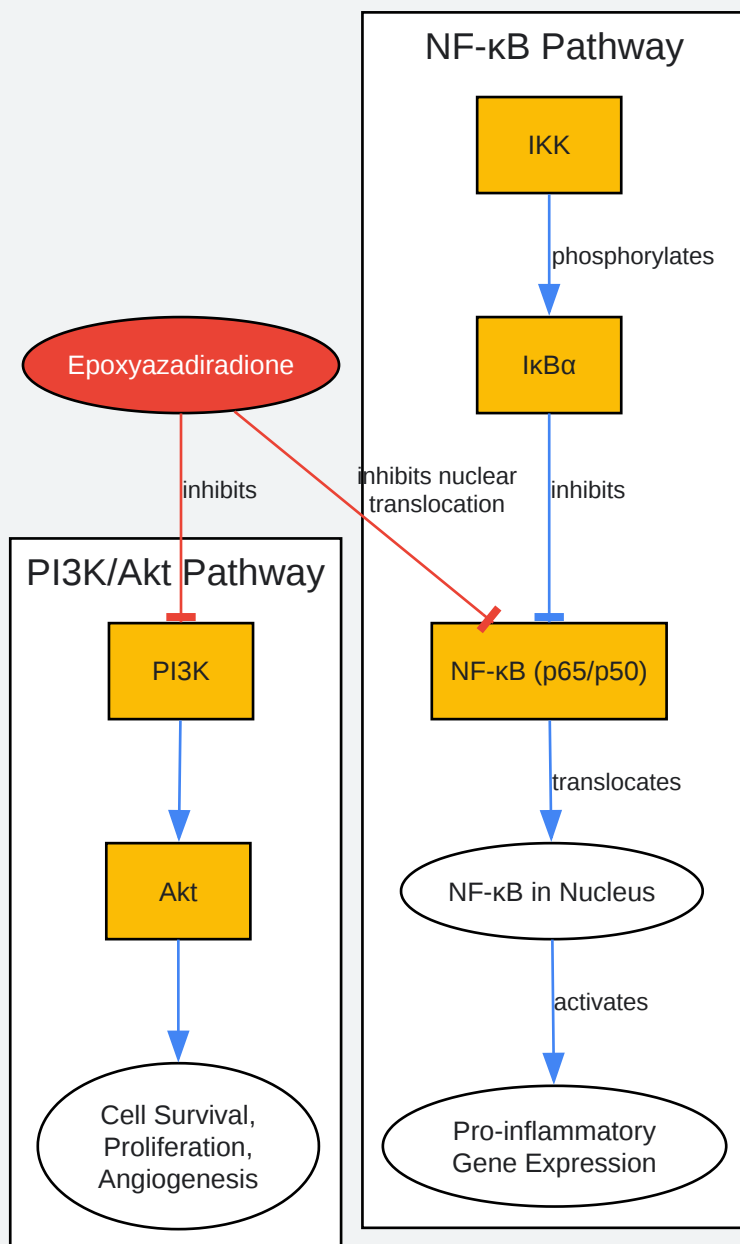


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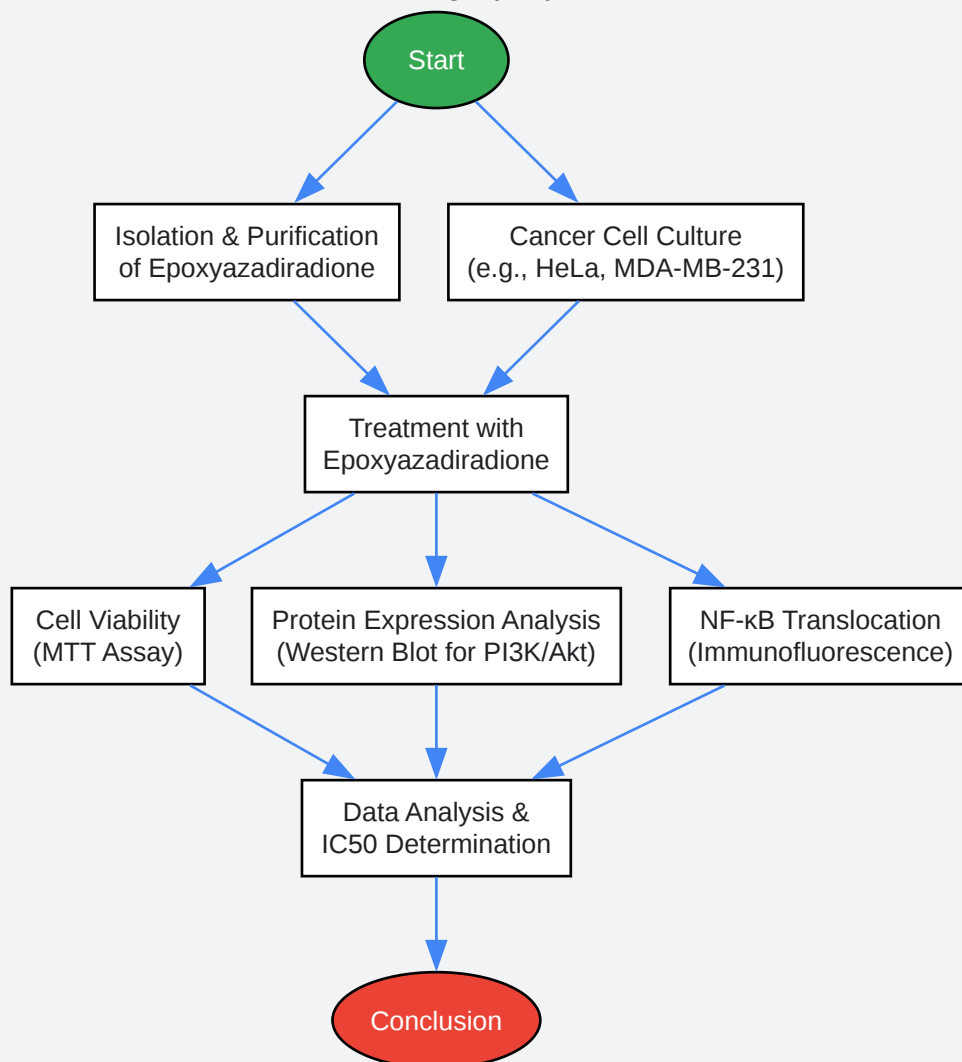
Caption: Generalized biosynthetic pathway leading to **Epoxyazadiradione**.

Signaling Pathways Modulated by Epoxyazadiradione

Signaling Pathways Modulated by Epoxyazadiradione



Experimental Workflow for Evaluating Epoxyazadiradione's Anti-Cancer Activity



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